molecular formula C50H46CaF2N2O8 B583220 Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate CAS No. 254452-92-1

Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B583220
CAS No.: 254452-92-1
M. Wt: 880.999
InChI Key: RHGYHLPFVJEAOC-GBKBZKGUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, also known as this compound, is a useful research compound. Its molecular formula is C50H46CaF2N2O8 and its molecular weight is 880.999. The purity is usually 95%.
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Biological Activity

Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate; (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a compound of significant interest in pharmacological research due to its potential biological activities. This compound is a calcium salt derivative of a quinoline-based molecule that has been studied for its various effects on biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C25H23FNO4CaC_{25}H_{23}F_{N}O_{4}Ca with a molecular weight of approximately 880.984 g/mol. The structure includes a cyclopropyl group and a fluorophenyl moiety, which are known to influence biological activity.

PropertyValue
CAS Number254452-96-5
Molecular FormulaC25H23FNO4CaC_{25}H_{23}F_{N}O_{4}Ca
Molecular Weight880.984 g/mol
Purity>95% (HPLC)
Storage Temperature-20°C

Antitumor Activity

Research has indicated that compounds similar to this quinoline derivative exhibit antitumor properties. For instance, derivatives with structural similarities have shown selective cytotoxicity against various human tumor cell lines while sparing normal cells. A study highlighted that certain modifications to the quinoline structure could enhance its cytotoxic effects on cancer cells, suggesting a potential pathway for therapeutic development .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested for their efficacy against Helicobacter pylori and other pathogens. The presence of the quinoline structure is often associated with antibacterial and antifungal activities, making this compound a candidate for further investigation in antimicrobial therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, some related compounds have demonstrated urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria. This inhibition can lead to reduced ammonia production and mitigate associated pathologies .

Case Studies

  • Cytotoxicity Study : In vitro studies on derivatives similar to this compound showed significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The study indicated a dose-dependent relationship between concentration and cell viability reduction .
  • Antimicrobial Efficacy : A comparative analysis of various quinoline derivatives revealed that those with fluorinated phenyl groups exhibited enhanced activity against H. pylori compared to non-fluorinated analogs. This suggests that the incorporation of fluorine may enhance binding affinity and biological effectiveness .
  • Enzyme Inhibition Research : A study focused on urease inhibitors demonstrated that certain quinoline derivatives could effectively reduce urease activity in vitro, providing insights into their potential use in treating infections related to urease-producing organisms .

Properties

IUPAC Name

calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b12-11+;12-11-;/t;18-,19+;/m.1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYHLPFVJEAOC-GBKBZKGUSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46CaF2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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